[4-(3-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE
Overview
Description
[4-(3-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a 4-nitro-1H-pyrazol-3-yl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the 3-fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the piperazine ring.
Attachment of the 4-nitro-1H-pyrazol-3-yl carbonyl group: This can be achieved through acylation reactions using appropriate pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(3-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(3-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine
- 1-(3-methylbenzyl)-4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine
Uniqueness
[4-(3-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-nitro-1H-pyrazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3/c16-12-3-1-2-11(8-12)10-19-4-6-20(7-5-19)15(22)14-13(21(23)24)9-17-18-14/h1-3,8-9H,4-7,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDGPYDHQECHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=C(C=NN3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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